molecular formula C14H15N B15310696 4,4'-Dimethyl-[1,1'-biphenyl]-3-amine

4,4'-Dimethyl-[1,1'-biphenyl]-3-amine

Cat. No.: B15310696
M. Wt: 197.27 g/mol
InChI Key: KRBUSDMYKXGCNF-UHFFFAOYSA-N
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Description

4,4’-Dimethyl-[1,1’-biphenyl]-3-amine is an organic compound with the molecular formula C14H15N It is a derivative of biphenyl, where two methyl groups are attached to the 4 and 4’ positions of the biphenyl structure, and an amine group is attached to the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dimethyl-[1,1’-biphenyl]-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for 4,4’-Dimethyl-[1,1’-biphenyl]-3-amine are not well-documented in the literature. large-scale synthesis would likely involve similar steps to those used in laboratory synthesis, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dimethyl-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products

    Oxidation: Produces nitroso or nitro derivatives.

    Reduction: Produces various reduced amine derivatives.

    Substitution: Produces halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

4,4’-Dimethyl-[1,1’-biphenyl]-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 4,4’-Dimethyl-[1,1’-biphenyl]-3-amine depends on its specific application:

    Biological Activity: The compound may interact with cellular proteins and enzymes, affecting various biochemical pathways.

    Chemical Reactions: Acts as a nucleophile in substitution reactions and as a reducing agent in reduction reactions.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

2-methyl-5-(4-methylphenyl)aniline

InChI

InChI=1S/C14H15N/c1-10-3-6-12(7-4-10)13-8-5-11(2)14(15)9-13/h3-9H,15H2,1-2H3

InChI Key

KRBUSDMYKXGCNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)C)N

Origin of Product

United States

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